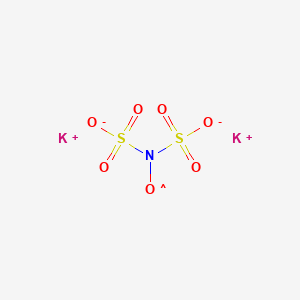

POTASSIUM NITROSODISULFONATE

Description

Properties

InChI |

InChI=1S/2K.H2NO7S2/c;;2-1(9(3,4)5)10(6,7)8/h;;(H,3,4,5)(H,6,7,8)/q2*+1;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSLHAZEJBXKMN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N([O])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2NO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-orange or orange-brown solid; [Merck Index] Yellow-orange powder; [Sigma-Aldrich MSDS] | |

| Record name | Fremy's salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21573 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14293-70-0 | |

| Record name | Dipotassium nitrosodisulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM NITROSYLDISULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1989UAX6B9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Potassium Nitrosodisulfonate (Fremy's Salt) for Laboratory Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of potassium nitrosodisulfonate, commonly known as Fremy's salt. This stable inorganic radical finds significant application in organic synthesis as a selective oxidizing agent and in electron paramagnetic resonance (EPR) spectroscopy as a standard.[1] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow. The information is intended to equip researchers with the necessary knowledge for the safe and efficient preparation of this valuable reagent.

Introduction

This compound, with the chemical formula K₂[ON(SO₃)₂], is a distinctive orange-yellow crystalline solid.[2] Its aqueous solutions exhibit a characteristic bright violet color due to the presence of the paramagnetic dianion radical, [ON(SO₃)₂]²⁻.[1][3] Discovered by Edmond Frémy in 1845, this compound has become a versatile tool in chemistry.[1][4] Its utility stems from its nature as a long-lived free radical, enabling it to participate in a variety of chemical transformations, most notably the oxidation of phenols and aromatic amines to quinones in what is known as the Teuber reaction.[2]

This guide details a common and reliable method for the synthesis of Fremy's salt, proceeding through the formation of a hydroxylaminedisulfonate intermediate, followed by its oxidation.

Synthetic Pathway Overview

The synthesis of this compound is typically a two-step process:

-

Formation of Hydroxylaminedisulfonate: This step involves the reaction of a nitrite (B80452) salt with a bisulfite salt in an acidic medium. The resulting hydroxylaminedisulfonate is not isolated but is used directly in the subsequent step.

-

Oxidation to Nitrosodisulfonate: The hydroxylaminedisulfonate intermediate is then oxidized to form the nitrosodisulfonate radical. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or lead dioxide (PbO₂).[1][2] Electrolytic oxidation is also a viable method.[2]

-

Precipitation of Potassium Salt: The final step involves the precipitation of the desired potassium salt from the reaction mixture by the addition of a saturated potassium chloride solution.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound using potassium permanganate as the oxidizing agent.

Materials and Equipment

Materials:

-

Sodium Nitrite (NaNO₂)

-

Sodium Bisulfite (NaHSO₃) or Sodium Bicarbonate (NaHCO₃) and Sulfur Dioxide (SO₂)

-

Glacial Acetic Acid (CH₃COOH)

-

Concentrated Ammonia (B1221849) solution (NH₃)

-

Potassium Permanganate (KMnO₄)

-

Potassium Chloride (KCl)

-

Crushed Ice

-

Distilled Water

-

Filter-aid (e.g., Celite)

-

5% (v/v) Ammonia in Ethanol

-

Ammonium (B1175870) Carbonate

-

Calcium Oxide

Equipment:

-

Beakers

-

Mechanical Stirrer

-

Ice Bath

-

Separatory Funnel

-

Büchner Funnel and Flask

-

Vacuum Source

-

pH paper

-

Watch glass

-

Desiccator

Synthesis of Hydroxylaminedisulfonate Intermediate

-

In a large beaker equipped with a mechanical stirrer and cooled in an ice bath, combine sodium nitrite and crushed ice.

-

Slowly add a solution of sodium bisulfite.

-

Add glacial acetic acid to the stirring mixture.

-

After a few minutes, make the solution alkaline by adding concentrated ammonia. The pH should be approximately 10.[5]

Oxidation and Precipitation of this compound

-

To the cold, stirring solution of the hydroxylaminedisulfonate intermediate, slowly add an ice-cold solution of potassium permanganate. A brown precipitate of manganese dioxide (MnO₂) will form.[3]

-

Continue stirring for a short period to ensure complete oxidation.

-

Prepare a Büchner funnel with a layer of filter-aid.

-

Filter the reaction mixture by vacuum filtration to remove the manganese dioxide precipitate. It is crucial to keep the filtrate cold during this process.

-

To the clear, violet filtrate, add a saturated solution of potassium chloride to precipitate the orange-yellow crystals of this compound.[2][3]

-

Allow the mixture to stand in an ice bath to maximize crystallization.

Isolation and Drying of the Product

-

Collect the orange-yellow precipitate by vacuum filtration.

-

Wash the crystals sequentially with a 5% potassium hydroxide (B78521) solution, a solution of 5% ammonia in ethanol, and finally with acetone.[5]

-

Caution: Do not draw air through the product for an extended period. Spread the moist solid on a watch glass and allow the acetone to evaporate in a well-ventilated area.

-

Dry the product in a desiccator over a mixture of ammonium carbonate and calcium oxide to maintain a slightly ammoniacal and dry atmosphere.[4][5]

Note on Stability: Fremy's salt can decompose, especially in the solid state.[2] It is recommended to store the dried product in a refrigerator.

Quantitative Data

The following tables summarize the quantitative data for a typical laboratory-scale synthesis of this compound.

Table 1: Reagent Quantities

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Sodium Nitrite (NaNO₂) | 69.00 | 5.8 g | 0.084 |

| Sodium Bisulfite (NaHSO₃) | 104.06 | 8.32 g | 0.080 |

| Glacial Acetic Acid | 60.05 | 3.5 mL | ~0.061 |

| Potassium Permanganate (KMnO₄) | 158.03 | 2.1 g | 0.013 |

| Potassium Chloride (KCl) | 74.55 | 33 g (in 100 mL H₂O) | Saturated Solution |

Based on a procedure from Chegg.com.[5]

Table 2: Alternative Reagent Quantities

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Sodium Nitrite (NaNO₂) | 69.00 | 14 g | 0.203 |

| Sodium Bisulfite (NaHSO₃) | 104.06 | 21 g | 0.202 |

| Glacial Acetic Acid | 60.05 | 8 mL | ~0.140 |

| Potassium Permanganate (KMnO₄) | 158.03 | 5 g | 0.032 |

| Potassium Chloride (KCl) | 74.55 | Saturated Solution (100 mL) | - |

Based on a procedure from a university experiment.[3]

Table 3: Yield and Product Characteristics

| Parameter | Value | Reference |

| Appearance | Orange-yellow crystalline solid | [1][2] |

| Aqueous Solution Color | Bright violet | [1][3] |

| Typical Yield | ~72-77% | [2][6] |

| Storage | Refrigerated, over CaO and (NH₄)₂CO₃ | [4][5] |

Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound, while requiring careful attention to temperature control and handling of the final product, is a straightforward and reproducible procedure for the well-equipped laboratory. By following the detailed protocols and understanding the quantitative aspects outlined in this guide, researchers can reliably prepare this versatile reagent for its various applications in organic synthesis and spectroscopic analysis. The provided workflow diagram offers a clear visual summary of the entire process, from starting materials to the purified product.

References

Fremy's Salt (Potassium Nitrosodisulfonate): A Technical Guide

Introduction

Fremy's salt, formally known as potassium nitrosodisulfonate (K₂[ON(SO₃)₂]), is an inorganic compound discovered by Edmond Frémy in 1845.[1][2] It is a notable and widely utilized chemical due to its nature as a stable and long-lived free radical in aqueous solutions.[1][3] The nitrosodisulfonate ion, [ON(SO₃)₂]²⁻, is a rare example of a paramagnetic ion that contains no metallic element.[3] In its solid state, it exists as a dimer, (K₄[ON(SO₃)₂]₂), which is diamagnetic.[1][3][4] This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, handling, and key applications of Fremy's salt, tailored for researchers and professionals in chemistry and drug development.

Physical and Chemical Properties

Fremy's salt is a bright yellowish-brown or orange-yellow crystalline solid.[1][3] While the solid itself is stable under specific conditions, its aqueous solutions are a distinctive bright violet or purple color and exhibit paramagnetic properties due to the presence of the monomeric radical anion.[1][3][4] The compound is a potent oxidizing agent and is particularly valued for its selectivity in organic synthesis.[4][5]

Data Presentation: Key Properties of Fremy's Salt

| Property | Value | References |

| Chemical Formula | K₂NO(SO₃)₂ (monomer); K₄[ON(SO₃)₂]₂ (dimer) | [1][6] |

| Molar Mass | 268.33 g/mol (monomer) | [1][7] |

| Appearance (Solid) | Bright yellowish-brown or orange-yellow solid. Exists in two crystalline forms: monoclinic yellow-orange needles and triclinic orange-brown rhombs. | [1][6][8] |

| Appearance (Aqueous Solution) | Bright violet or purple. | [1][3] |

| Solubility | Highly soluble in water. | [5] |

| Magnetic Properties | Solid: Diamagnetic (exists as a dimer). Aqueous Solution: Paramagnetic (exists as a monomeric radical). | [3][4] |

| Spectroscopic Data | UV-Vis (water): λmax at 248 nm (ε = 1690) and 545 nm (ε = 21). EPR: Intense three-line spectrum with a spacing of about 13 G (1.3 mT). | [6][9] |

| Stability | Solid can decompose spontaneously, sometimes violently, especially if impurities are present. Solutions are most stable in weakly alkaline conditions (pH ~10) and decompose rapidly in acidic or strongly alkaline solutions.[9] |

Experimental Protocols

Synthesis of this compound

The synthesis of Fremy's salt involves the preparation of hydroxylaminedisulfonate, followed by its oxidation.[1][2] The procedure must be carried out at low temperatures to ensure a good yield.[3]

Materials:

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium bisulfite (NaHSO₃)

-

Glacial acetic acid

-

Concentrated aqueous ammonia (B1221849) (NH₃)

-

Potassium permanganate (B83412) (KMnO₄)

-

Saturated potassium chloride (KCl) solution

-

Crushed ice

-

Filter-aid (diatomaceous earth)

Methodology:

-

Preparation of Hydroxylaminedisulfonate:

-

In a 600-mL beaker immersed in an ice bath, dissolve 14 g of NaNO₂ in 40 ml of water and stir for at least 3 minutes.

-

Add 80 g of crushed ice to the solution.

-

Slowly add a freshly prepared solution of 21 g of NaHSO₃ in 40 ml of water over 1 minute.

-

Add 8 ml of glacial acetic acid and stir for 3 minutes.

-

Add 15 ml of concentrated aqueous ammonia.[3]

-

-

Oxidation:

-

Isolation and Purification:

-

Prepare a Büchner funnel with a 5-8 mm thick layer of filter-aid.

-

Filter the reaction mixture with suction into a flask containing 100 ml of a saturated KCl solution, keeping the receiving flask in an ice bath. The filtrate should be a purple liquid.[3]

-

An orange-yellow precipitate of Fremy's salt will form in the filter flask.[3]

-

Collect the precipitate by suction filtration.

-

Wash the precipitate with a cold mixture of 5 ml concentrated NH₃ and 75 ml of methanol (B129727) to remove any remaining KMnO₄. Repeat this washing step.[3]

-

Dry the final product in a vacuum desiccator over CaSO₄.[3]

-

Handling and Storage

-

Handling: Due to its strong oxidizing properties, Fremy's salt must be handled with care. Protective equipment, including gloves and safety goggles, is mandatory.[5]

-

Storage: The solid compound can undergo spontaneous, and sometimes explosive, decomposition. It should be stored in a cool, dry place, away from reducing agents.[5] For long-term stability, it is recommended to store it in a desiccator over a drying agent (like CaO) with ammonium (B1175870) carbonate present to maintain a slightly ammoniacal atmosphere.[2][10] Solutions are best stored under weakly alkaline conditions (pH 10).[9]

Electron Paramagnetic Resonance (EPR) Spectroscopy

Fremy's salt is a widely used standard in EPR spectroscopy for the calibration and quantification of radical species.[1][11]

Methodology for EPR Standard Preparation:

-

Prepare a dilute aqueous solution of Fremy's salt in a weakly alkaline buffer (e.g., pH 10) to ensure the stability of the radical.

-

Transfer the solution to a standard quartz EPR tube.

-

The EPR spectrum is recorded. It will show a characteristic intense triplet signal (three lines of equal intensity) resulting from the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus (I=1).[1] The spacing between the lines is approximately 13 G.[1]

-

This well-defined spectrum allows for accurate g-factor calibration and spin concentration measurements.[12]

Visualizations

Synthesis Pathway of Fremy's Salt

Caption: Synthesis pathway of Fremy's salt from precursors.

Reactivity: The Teuber Reaction

Fremy's salt is a selective oxidizing agent, most notably used in the Teuber reaction for the oxidation of phenols and aromatic amines to their corresponding quinones.[4][9] This reaction is a cornerstone of synthetic organic chemistry for accessing quinone structures, which are prevalent in pharmaceuticals and natural products.[2][5]

The proposed mechanism involves a one-electron oxidation of the phenol (B47542) by the nitrosodisulfonate radical to form a phenoxy radical. This is followed by a coupling reaction with a second equivalent of Fremy's salt and subsequent elimination to yield the quinone.[4]

Caption: Generalized mechanism of phenol oxidation via the Teuber reaction.

Decomposition of Fremy's Salt

The stability of Fremy's salt is highly dependent on the pH of its environment. It is relatively stable in weakly alkaline solutions but decomposes rapidly under acidic conditions.[9] This decomposition is often propagated by the presence of nitrous acid in a chain reaction.[4]

Caption: Factors influencing the stability of Fremy's salt in solution.

References

- 1. Frémy's salt - Wikipedia [en.wikipedia.org]

- 2. oiccpress.com [oiccpress.com]

- 3. chemistris.tripod.com [chemistris.tripod.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. ontosight.ai [ontosight.ai]

- 6. Fremy's Salt [drugfuture.com]

- 7. This compound | K2NO7S2 | CID 3032624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Nitrosodisulphonates. Part II. Crystal structure of the orange-brown triclinic modification of Fremy's salt (potassium nitrosodisulphonate) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound (Frémy's Salt) [benchchem.com]

- 12. researchgate.net [researchgate.net]

The Enduring Radical: A Technical Guide to the Discovery and History of Fremy's Salt

Introduction

Potassium nitrosodisulfonate, colloquially known as Fremy's salt, stands as a remarkable and enduring inorganic free radical. Discovered in 1845 by the French chemist Edmond Frémy, this vibrant violet compound has carved a unique niche in the landscape of chemistry.[1][2] Initially an object of curiosity due to its unusual paramagnetic nature in solution, it has evolved into an indispensable tool for synthetic organic chemists and a standard in electron paramagnetic resonance (EPR) spectroscopy. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and multifaceted applications of Fremy's salt, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

Edmond Frémy, a prominent figure in 19th-century chemistry, first prepared this compound in 1845.[2][3] His initial work laid the foundation for understanding this unusual "odd-electron" molecule. For a considerable period, the nature of Fremy's salt remained a subject of investigation. It was observed that the solid salt is a diamagnetic, yellowish-brown substance, while its aqueous solutions exhibit a striking violet color and are paramagnetic. This intriguing dichotomy pointed towards a dissociation of a dimeric species in the solid state into a monomeric radical anion in solution. Later structural studies confirmed that the solid form is a dimer, K₄[ON(SO₃)₂]₂, which dissociates in water to produce the radical anion [ON(SO₃)₂]²⁻.[4][5]

The synthetic utility of Fremy's salt was significantly popularized by the work of Hans Teuber, who demonstrated its efficacy as a selective oxidizing agent for phenols and anilines. This led to the eponymous "Teuber reaction," a cornerstone transformation in organic synthesis for the preparation of quinones.[2][4][5]

Physicochemical and Spectroscopic Properties

Fremy's salt is a stable free radical, a property that underpins its utility in EPR spectroscopy. Its distinct three-line EPR spectrum, arising from the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus, serves as a reliable standard for g-factor and concentration measurements.[4]

Table 1: Quantitative Properties of Fremy's Salt (this compound)

| Property | Value |

| Chemical Formula | K₂[NO(SO₃)₂] |

| Molar Mass | 268.33 g/mol [3][4] |

| Appearance (Solid) | Yellowish-brown solid[4] |

| Appearance (Aqueous Solution) | Bright violet[4] |

| Percent Composition | |

| Potassium (K) | 29.14%[3] |

| Nitrogen (N) | 5.22%[3] |

| Oxygen (O) | 41.74%[3] |

| Sulfur (S) | 23.90%[3] |

| EPR Spectroscopic Data | |

| Hyperfine Coupling Constant (aN) | ~13 G (1.3 mT)[2][4] |

| g-factor | ~2.0055 |

| UV-Vis Absorption Maxima (in water) | |

| λmax 1 | 248 nm (ε = 1690 M⁻¹cm⁻¹)[3] |

| λmax 2 | 545 nm (ε = 21 M⁻¹cm⁻¹)[3] |

Fremy's salt exists in two distinct crystalline forms, a monoclinic form appearing as yellow-orange needles and a triclinic form as orange-brown rhombs.[3][6]

Table 2: Crystallographic Data for Fremy's Salt Polymorphs

| Property | Monoclinic Form | Triclinic Form |

| Crystal System | Monoclinic | Triclinic[7] |

| Appearance | Yellow-orange needles[6][7] | Orange-brown rhombs[6][7] |

Experimental Protocols

Synthesis of Fremy's Salt (this compound)

The preparation of Fremy's salt involves the synthesis of hydroxylaminedisulfonate followed by its oxidation. Several oxidizing agents can be employed, with potassium permanganate (B83412) and lead dioxide being common choices. An electrochemical oxidation method has also been developed.[4][8]

Protocol 1: Synthesis using Potassium Permanganate Oxidation [1][9]

Materials:

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium bisulfite (NaHSO₃)

-

Glacial acetic acid

-

Concentrated aqueous ammonia (B1221849) (NH₃)

-

Potassium permanganate (KMnO₄)

-

Saturated potassium chloride (KCl) solution

-

Crushed ice

-

Deionized water

Procedure:

-

Preparation of Hydroxylaminedisulfonate:

-

In a 600 mL beaker immersed in an ice bath, dissolve 14 g of NaNO₂ in 40 mL of water.

-

Add 80 g of crushed ice and stir continuously.

-

Slowly add a solution of 21 g of NaHSO₃ in 40 mL of water over 1 minute.

-

Add 8 mL of glacial acetic acid.

-

After 3 minutes, add 15 mL of concentrated aqueous ammonia.

-

-

Oxidation:

-

While maintaining the low temperature and continuous stirring, add a solution of 5 g of KMnO₄ in 160 mL of water dropwise over 5 minutes. A purple solution of the nitrosodisulfonate radical will form, along with a precipitate of manganese dioxide (MnO₂).

-

-

Isolation of Fremy's Salt:

-

Filter the cold solution to remove the MnO₂ precipitate.

-

To the purple filtrate, slowly add a saturated solution of KCl with stirring.

-

The less soluble potassium salt of nitrosodisulfonate will precipitate as orange-yellow crystals.

-

Collect the crystals by suction filtration.

-

-

Purification:

-

Wash the crystals with a cold (<5°C) mixture of 5 mL of concentrated NH₃ and 75 mL of methanol to remove any remaining KMnO₄.

-

Wash with acetone.

-

Dry the product in a desiccator. Store in a cool, dark place.

-

The Teuber Reaction: Oxidation of a Phenol (B47542)

The Teuber reaction is a highly effective method for the synthesis of quinones from phenols using Fremy's salt. The reaction proceeds under mild conditions and is tolerant of a variety of functional groups.

Protocol 2: Representative Teuber Reaction - Oxidation of 3,4-Dimethylphenol (B119073) [10]

Materials:

-

3,4-Dimethylphenol

-

Fremy's salt (dithis compound)

-

Sodium dihydrogen phosphate (B84403) (NaH₂PO₄)

-

Diethyl ether

-

Chloroform

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup:

-

Prepare a buffer solution by dissolving 15 g of NaH₂PO₄ in 5 L of deionized water in a large separatory funnel.

-

Add 90 g (0.33 mole) of Fremy's salt to the buffer solution and shake to dissolve. The solution will turn a deep purple.

-

Prepare a solution of 16 g (0.13 mole) of 3,4-dimethylphenol in 350 mL of diethyl ether.

-

-

Oxidation:

-

Quickly add the ethereal solution of the phenol to the purple Fremy's salt solution.

-

Shake the mixture vigorously for 20 minutes. The color will change from purple to red-brown as the reaction proceeds.

-

-

Workup and Isolation:

-

Extract the product into three portions of 1.2 L of chloroform.

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter and evaporate the solvent under reduced pressure at a temperature not exceeding 23°C to prevent dimerization of the quinone product.

-

-

Purification:

-

The resulting red-brown crystals can be further purified by slurrying with ice-cold ether and collecting by filtration.

-

Signaling Pathways and Experimental Workflows

The synthesis of Fremy's salt and its application in the Teuber reaction can be visualized through logical workflow diagrams.

Conclusion

From its discovery in the mid-19th century to its modern-day applications, Fremy's salt has remained a compound of significant interest and utility. Its unique properties as a stable inorganic free radical have not only provided fundamental insights into chemical bonding and reactivity but have also furnished chemists with a powerful and selective oxidizing agent. The Teuber reaction, in particular, continues to be a valuable tool in the synthesis of complex organic molecules, including natural products and pharmaceuticals. The continued study of Fremy's salt and its reactions promises to yield further innovations in synthetic chemistry and materials science, cementing its legacy as a truly remarkable molecule.

References

- 1. oiccpress.com [oiccpress.com]

- 2. Frémy's salt - Wikiwand [wikiwand.com]

- 3. Fremy's Salt [drugfuture.com]

- 4. Frémy's salt - Wikipedia [en.wikipedia.org]

- 5. sciencemadness.org [sciencemadness.org]

- 6. Nitrosodisulphonates. Part I. Fremy's salt (potassium nitrosodisulphonate) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 7. Nitrosodisulphonates. Part II. Crystal structure of the orange-brown triclinic modification of Fremy's salt (potassium nitrosodisulphonate) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemistris.tripod.com [chemistris.tripod.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

The Teuber Reaction: A Technical Guide to the Mechanism of Fremy's Salt Oxidation of Phenols

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the mechanism, applications, and experimental protocols for the oxidation of phenols using potassium nitrosodisulfonate, commonly known as Fremy's salt. This reaction, often referred to as the Teuber reaction, is a highly selective method for the synthesis of quinones from phenolic precursors.

Introduction to Fremy's Salt and the Teuber Reaction

This compound ((KSO₃)₂NO), or Fremy's salt, is an inorganic radical that serves as a mild and highly selective oxidizing agent in organic synthesis.[1][2] Discovered by Edmond Frémy in 1845, its utility in converting phenols and aromatic amines into their corresponding quinones was extensively developed by Hans Teuber, and the reaction now bears his name.[1][3][4]

The active species in aqueous solution is the purple-colored nitrosodisulfonate radical anion, [ON(SO₃)₂]²⁻.[3] This stability and specificity make it a valuable reagent, particularly when dealing with sensitive molecular architectures where other, more powerful oxidizing agents might lead to undesired side reactions or degradation.[5] The reaction is characterized by high yields and predictable regioselectivity, making it a cornerstone in the synthesis of quinoid structures, which are prevalent in natural products and pharmacologically active molecules.[5][6]

The Core Reaction Mechanism

The oxidation of phenols by Fremy's salt is a free-radical process that proceeds via a well-established multi-step mechanism. The overall stoichiometry involves two equivalents of the Fremy's radical for every one equivalent of the phenol (B47542).[1]

Step 1: Hydrogen Abstraction and Phenoxy Radical Formation The reaction is initiated by the abstraction of the phenolic hydrogen atom by one equivalent of the Fremy's salt radical. This homolytic cleavage results in the formation of a resonance-stabilized phenoxy radical and dipotassium (B57713) hydroxyimidobissulfate.[1] Kinetic studies on analogous substrates have shown a large primary kinetic isotope effect, which supports hydrogen atom transfer as a key step in the mechanism.[5][7]

Step 2: Radical Coupling The newly formed phenoxy radical then reacts with a second equivalent of the Fremy's salt radical. This coupling can occur at the oxygen atom or at a carbon atom of the aromatic ring (ortho or para positions) that has significant radical character, as dictated by the resonance structures of the phenoxy radical.

Step 3: Intermediate Formation and Elimination This coupling leads to the formation of an unstable cyclohexadienone intermediate.[1]

Step 4: Quinone Formation The final step involves the elimination of a dipotassium imidobissulfate moiety from the intermediate, which rearomatizes the ring system to yield the final quinone product.[1]

Regioselectivity: Ortho- vs. Para-Quinone Formation

A key feature of the Teuber reaction is its predictable regioselectivity, which is dictated by the substitution pattern of the starting phenol.[1]

-

Para-Unsubstituted Phenols: If the para-position of the phenol is unsubstituted, the oxidation selectively yields the corresponding p-benzoquinone.[6][8]

-

Para-Substituted Phenols: If the para-position is blocked by a substituent (e.g., alkyl, halogen), the oxidation occurs at one of the ortho-positions, leading to the formation of an o-benzoquinone.[8][9]

This selectivity arises from the distribution of the unpaired electron in the intermediate phenoxy radical, which is concentrated at the ortho and para positions. The subsequent attack by the second Fremy's radical and elimination follows the path of least steric hindrance and greatest electronic density.

Quantitative Data Summary

The Teuber reaction is known for providing good to excellent yields for a variety of phenol substrates. The table below summarizes quantitative data from selected literature examples.

| Substrate | Product | Yield (%) | Reference |

| 3,4-Dimethylphenol (B119073) | 4,5-Dimethyl-1,2-benzoquinone | 49-50 | [9] |

| 2,3,6-Trimethylphenol | 2,3,5-Trimethyl-1,4-benzoquinone | ~72 | [10] |

| 2,6-Dimethylphenol | 2,6-Dimethyl-1,4-benzoquinone | High | [8] |

| Phenol | 1,4-Benzoquinone | High | [8] |

| 2,2-dimethyl 2-H-chromen-5-ol | 2,2-dimethyl 2-H-chromene-5,8-dione | 86 | [11] |

Experimental Protocols

Detailed and reliable experimental procedures are crucial for successful synthesis. The following sections provide a generalized workflow and a specific protocol adapted from established literature.

General Experimental Workflow

The oxidation is typically carried out in a biphasic system or in an aqueous solution buffered to maintain a suitable pH.

Detailed Protocol: Oxidation of 3,4-Dimethylphenol

This procedure is adapted from Organic Syntheses and details the preparation of 4,5-dimethyl-1,2-benzoquinone.[9]

-

Preparation of Reagents:

-

Prepare a buffer solution by dissolving sodium dihydrogen phosphate (B84403) (15 g) in distilled water (5 L).[9]

-

In a large separatory funnel, add dithis compound (Fremy's salt, 90 g, 0.33 mole) to the buffer solution and shake to dissolve the radical, forming a purple solution.[9]

-

Prepare a solution of 3,4-dimethylphenol (16 g, 0.13 mole) in 350 mL of diethyl ether.[9]

-

-

Reaction Execution:

-

Quickly add the ethereal phenol solution to the aqueous Fremy's salt solution.[9]

-

Shake the mixture vigorously for approximately 20 minutes. During this time, the color of the aqueous layer will change from purple to red-brown, indicating the consumption of the radical and formation of the quinone.[9]

-

-

Product Isolation and Workup:

-

Extract the resulting o-quinone from the aqueous layer using three portions of chloroform (B151607) (1.2 L total).[9]

-

Combine the organic layers and dry them over anhydrous sodium sulfate for about 5 minutes.[9]

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent under reduced pressure at a temperature maintained between 20–23°C to avoid potential dimerization of the product.[9]

-

-

Purification:

Caution: Solid Fremy's salt can be unstable and may decompose spontaneously. It is recommended to handle it with care and, if prepared in-house, to store it as a slurry at low temperatures.[10]

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. oiccpress.com [oiccpress.com]

- 3. Frémy's salt - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Fremy’s Salt-Mediated Oxidative Addition. A New Approach in the Total Synthesis of Naturally Dipetalolactone and Its Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Fremy’s Salt-Mediated Oxidative Addition. A New Approach in the Total Synthesis of Naturally Dipetalolactone and Its Immunomodulatory Activity | MDPI [mdpi.com]

Potassium Nitrosodisulfonate: A Stable Free Radical for Research and Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium nitrosodisulfonate, commonly known as Fremy's salt, is an inorganic compound renowned for its nature as a stable and water-soluble free radical. This property makes it a valuable tool in a variety of chemical and biological research applications. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and key applications, with a focus on its utility in Electron Paramagnetic Resonance (EPR) spectroscopy, oxidative reactions for organic synthesis, and the modification of biomolecules. Detailed experimental protocols for its synthesis and major applications are provided, along with a compilation of its quantitative parameters. Safety and handling considerations for this reactive species are also thoroughly addressed.

Introduction

This compound, with the chemical formula K₂[ON(SO₃)₂], exists as a dimeric solid but dissociates in aqueous solution to form the vibrant purple nitrosodisulfonate radical anion, [ON(SO₃)₂]²⁻.[1] Discovered by Edmond Frémy in 1845, this paramagnetic species has garnered significant interest due to its unusual stability for a free radical.[1] This stability, attributed to the delocalization of the unpaired electron over the nitroso group and the two sulfonate groups, allows for its isolation and use as a reagent in a variety of chemical transformations.

In the solid state, it is a yellow-brown crystalline powder and is diamagnetic, suggesting a dimeric structure.[2] However, when dissolved in water or other polar solvents, it forms a bright violet, paramagnetic solution containing the monomeric radical anion.[2] This distinct color allows for easy visual monitoring of reactions.

The utility of Fremy's salt spans several scientific disciplines. In organic chemistry, it is a well-established oxidizing agent, particularly for the conversion of phenols and anilines to quinones, a reaction famously known as the Teuber reaction.[1][3] For researchers in the life sciences and drug development, its properties as a stable radical make it an excellent standard for Electron Paramagnetic Resonance (EPR) spectroscopy, aiding in the quantification and characterization of other radical species.[1] Furthermore, its ability to selectively oxidize amino acid residues, such as tyrosine, has led to its use in the cross-linking of peptides and proteins.[4][5]

This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on this compound, covering its fundamental chemistry, practical applications, and the necessary protocols for its safe and effective use.

Physicochemical and Spectroscopic Properties

The unique characteristics of this compound stem from its stable free radical nature in solution. A summary of its key physical, chemical, and spectroscopic properties is presented below.

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | K₂[ON(SO₃)₂] | [1] |

| Molar Mass | 268.33 g/mol | [1] |

| Appearance (Solid) | Yellowish-brown powder or crystals | [1] |

| Appearance (Aqueous Solution) | Bright violet | [1] |

| Solubility | Soluble in water | [1] |

| Stability (Solid) | Can decompose spontaneously, especially in the presence of moisture or impurities.[3] | |

| Stability (Solution) | Most stable in weakly alkaline solutions (pH ~9-10). Decomposes rapidly in acidic solutions and more slowly in strongly alkaline solutions.[6] |

Electron Paramagnetic Resonance (EPR) Data

Fremy's salt is widely used as a standard in EPR spectroscopy due to its simple and well-defined spectrum. The spectrum is characterized by a triplet, arising from the hyperfine coupling of the unpaired electron with the 14N nucleus (I=1).

| Parameter | Value | Conditions | Reference |

| g-value | ~2.0055 | Aqueous solution | |

| Hyperfine Coupling Constant (aN) | ~13.0 G (1.3 mT) | Aqueous solution | [1] |

| Linewidth | Varies with solvent and temperature |

Note: The exact g-value and hyperfine coupling constant can vary slightly depending on the solvent and temperature.

Synthesis and Preparation

Fremy's salt can be synthesized in the laboratory through a two-step process involving the formation of hydroxylamine-N,N-disulfonate followed by its oxidation. Several oxidizing agents can be used, with potassium permanganate (B83412) being a common choice.

Synthesis Workflow

References

- 1. Frémy's salt - Wikipedia [en.wikipedia.org]

- 2. Utilizing Frémy's Salt to Increase the Mechanical Rigidity of Supramolecular Peptide-Based Gel Networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chemistris.tripod.com [chemistris.tripod.com]

An In-Depth Technical Guide to the Spectroscopic Properties of Potassium Nitrosodisulfonate (Fremy's Salt)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of potassium nitrosodisulfonate, commonly known as Fremy's salt. This stable inorganic radical is a valuable tool in various scientific disciplines, particularly as a standard in electron paramagnetic resonance (EPR) spectroscopy and as a selective oxidizing agent in organic synthesis. This document collates quantitative spectroscopic data, details experimental protocols for its characterization, and visualizes relevant chemical processes.

Introduction

This compound, with the chemical formula K₂[ON(SO₃)₂], exists as a dimer in its solid, orange-yellow crystalline form.[1] However, in aqueous solutions, it dissociates into the monomeric dianion radical, [ON(SO₃)₂]²⁻, which imparts a characteristic deep violet color to the solution.[1] This radical is remarkably stable, making it an ideal standard for EPR spectroscopy and a useful reagent in various chemical reactions.[2]

Spectroscopic Properties

The unique electronic structure of the nitrosodisulfonate radical gives rise to distinct spectroscopic signatures across various techniques, including Electron Paramagnetic Resonance (EPR), UV-Visible (UV-Vis), Infrared (IR), and Raman spectroscopy.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is the most significant analytical technique for characterizing Fremy's salt. Due to the unpaired electron interacting with the nitrogen nucleus (¹⁴N, nuclear spin I=1), the EPR spectrum of the [ON(SO₃)₂]²⁻ radical in solution exhibits a characteristic triplet, with three equally intense lines.[2] This well-defined spectrum makes it an excellent standard for quantitative EPR measurements.[2]

Table 1: EPR Spectroscopic Data for this compound

| Parameter | Value | Conditions |

| g-factor (isotropic) | ~2.0055 - 2.0056 | Aqueous solution |

| Hyperfine Coupling Constant (aN) | ~13 G (~1.3 mT) | Aqueous solution |

| Spectral Appearance | Triplet (1:1:1 intensity ratio) | Isotropic conditions (e.g., solution) |

Note: The exact g-factor and hyperfine coupling constant can vary slightly depending on the solvent and temperature.[3]

UV-Visible (UV-Vis) Spectroscopy

The vibrant color of aqueous solutions of this compound is due to its absorption in the visible region of the electromagnetic spectrum. The primary absorption band is attributed to the electronic transition of the unpaired electron.

Table 2: UV-Visible Absorption Data for this compound

| Solvent System | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| 1 M aqueous potassium hydroxide (B78521) (KOH) | 544 | 14.5 |

| Water (pH 7) | ~545 | ~19.5 |

Note: The molar absorptivity can be sensitive to the purity of the salt and the pH of the solution.

Vibrational Spectroscopy (IR and Raman)

Infrared and Raman spectroscopy are valuable for characterizing the structural integrity of both the solid-state dimer and the monomeric radical anion in solution. The vibrational modes are dominated by the stretching and bending of the S-O, N-O, and S-N bonds. While detailed assignments can be complex, characteristic regions of absorption and scattering are identifiable.

Table 3: Key Vibrational Modes for the Nitrosodisulfonate Anion

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy |

| SO₃ Asymmetric Stretch | ~1200 - 1300 | IR, Raman |

| SO₃ Symmetric Stretch | ~1050 - 1100 | IR, Raman |

| N-O Stretch | ~1300 - 1400 | IR, Raman |

| S-N Stretch | ~700 - 800 | IR, Raman |

| SO₃ Bending Modes | ~500 - 700 | IR, Raman |

Note: The exact peak positions and intensities can be influenced by the physical state (solid vs. solution) and the counter-ion.[4][5]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. The following sections outline standard procedures for the spectroscopic analysis of this compound.

Preparation of a Standard Solution of Fremy's Salt

Objective: To prepare a stock solution of this compound for spectroscopic analysis.

Materials:

-

This compound (Fremy's salt)

-

Deionized water or appropriate buffer solution

-

Volumetric flask

-

Analytical balance

Procedure:

-

Accurately weigh a desired amount of solid this compound. Note that the solid is a dimer, so the molecular weight for calculating molarity should be adjusted accordingly if preparing on a molar basis of the monomeric radical.

-

Quantitatively transfer the solid to a volumetric flask of the desired volume.

-

Add a small amount of the solvent (e.g., deionized water) to dissolve the salt. Gentle swirling may be required. The solution should turn a deep violet color.

-

Once dissolved, dilute the solution to the mark with the solvent.

-

Invert the flask several times to ensure homogeneity.

-

Due to the limited stability of the radical in solution, it is recommended to prepare fresh solutions for accurate quantitative measurements or to store them at low temperatures in the dark for short periods.[6]

References

- 1. chemistris.tripod.com [chemistris.tripod.com]

- 2. Frémy's salt - Wikipedia [en.wikipedia.org]

- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 4. Nitrosodisulphonates. Part I. Fremy's salt (potassium nitrosodisulphonate) | Semantic Scholar [semanticscholar.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Teuber Reaction with Fremy's Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Teuber reaction, a named reaction in organic chemistry, describes the oxidation of phenols and aromatic amines to quinones using potassium nitrosodisulfonate, commonly known as Fremy's salt.[1][2] Discovered by Hans Teuber, this reaction has become a valuable synthetic tool due to its generally high yields, mild reaction conditions, and selectivity.[3] Quinones are an important class of compounds with diverse applications, including as biologically active molecules and as intermediates in the synthesis of pharmaceuticals and natural products. This guide provides a comprehensive overview of the Teuber reaction, including its mechanism, scope, and detailed experimental protocols, with a focus on its applications in drug discovery and development.

The Reagent: Fremy's Salt

Fremy's salt, (KSO₃)₂NO, is a stable inorganic free radical.[3] It is a dimeric species in the solid state but exists as a monomeric radical anion in solution, which is responsible for its oxidizing properties.[2] While commercially available, it can also be prepared in the laboratory.

Preparation of Fremy's Salt

A common laboratory preparation involves the oxidation of hydroxylamine (B1172632) disulfonate with an oxidizing agent like potassium permanganate (B83412) in an alkaline solution.[4] The resulting manganese dioxide is filtered off, and the salt is precipitated by the addition of a saturated potassium chloride solution.[4] It is crucial to handle the solid salt with care as it can decompose spontaneously.[5] For many applications, an in situ preparation or the use of a freshly prepared solution is recommended.

Reaction Mechanism

The Teuber reaction proceeds through a radical mechanism. The initial step involves the abstraction of a hydrogen atom from the hydroxyl group of the phenol (B47542) by the Fremy's salt radical, forming a phenoxy radical and hydroxylamine disulfonate.[2] This is followed by the addition of a second equivalent of Fremy's salt to the phenoxy radical, leading to an intermediate which then eliminates a sulfonate group and undergoes hydrolysis to yield the corresponding quinone.[2]

Caption: Mechanism of the Teuber Reaction.

Scope and Limitations

The Teuber reaction is a versatile method for the synthesis of both ortho- and para-quinones. The regioselectivity of the oxidation is dependent on the substitution pattern of the starting phenol.

-

Para-Unsubstituted Phenols: Phenols with a free para position are typically oxidized to the corresponding p-quinones.[1]

-

Para-Substituted Phenols: When the para position is blocked, the reaction generally affords o-quinones in good yields.[2]

The reaction is compatible with a variety of functional groups, although strongly electron-withdrawing groups on the aromatic ring can hinder the reaction. The reaction is also applicable to the oxidation of aromatic amines to quinone imines, which can be subsequently hydrolyzed to the corresponding quinones.[2]

Quantitative Data

The Teuber reaction is known for its generally good to excellent yields. Below is a summary of representative examples.

| Substrate | Product | Yield (%) | Reference |

| 3,4-Dimethylphenol (B119073) | 3,4-Dimethyl-1,2-benzoquinone | 49-50 | [2] |

| 2,3,6-Trimethylphenol (B1330405) | 2,3,5-Trimethyl-1,4-benzoquinone | 90-99 | [5] |

| 3-(2-methylbut-3-yn-2-yloxy)phenol | 2,2-dimethyl-2H-chromene-5,8-dione | Not specified | [1] |

| Resorcinol (B1680541) derivative | Dipetalolactone precursor | Not specified | [1] |

Experimental Protocols

General Procedure for the Oxidation of a Phenol to a Quinone

The following is a general procedure adapted from Organic Syntheses for the preparation of 3,4-dimethyl-1,2-benzoquinone.[2]

Materials:

-

3,4-Dimethylphenol

-

Fremy's salt (this compound)

-

Sodium dihydrogen phosphate (B84403)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

A solution of sodium dihydrogen phosphate (15 g) in distilled water (5 L) is prepared in a separatory funnel.

-

To this solution, Fremy's salt (90 g, 0.33 mole) is added and the mixture is shaken until the salt dissolves.

-

A solution of 3,4-dimethylphenol (16 g, 0.13 mole) in diethyl ether (350 mL) is added to the purple solution of Fremy's salt.

-

The mixture is shaken vigorously for 20 minutes, during which the color changes to red-brown.

-

The organic layer is separated, and the aqueous layer is extracted with chloroform (3 x 400 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure at a temperature not exceeding 25 °C.

-

The resulting crude product is purified by recrystallization or chromatography to yield the desired quinone.

Synthesis of 2,3,5-Trimethyl-p-benzoquinone

The following is a detailed protocol for the synthesis of 2,3,5-trimethyl-p-benzoquinone.[5]

Materials:

-

2,3,6-Trimethylphenol

-

Disodium (B8443419) nitrosodisulfonate solution (prepared in situ)

-

Aqueous sodium hydroxide

-

Saturated aqueous sodium chloride

-

Anhydrous magnesium sulfate

Procedure:

-

An aqueous solution of disodium nitrosodisulfonate (approximately 0.17 mole) is placed in a round-bottomed flask equipped with a mechanical stirrer and an ice bath.

-

A solution of 2,3,6-trimethylphenol (10.0 g, 0.0734 mole) in 100 mL of heptane is added to the flask.

-

The mixture is stirred vigorously for 4 hours while maintaining the temperature below 12 °C.

-

The yellow heptane layer is separated, and the aqueous phase is extracted with two 100-mL portions of heptane.

-

The combined heptane solutions are quickly washed with three 50-mL portions of cold 4 M aqueous sodium hydroxide, followed by two 100-mL portions of saturated aqueous sodium chloride.

-

The organic solution is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization.

Applications in Drug Discovery and Development

The quinone moiety is a common structural motif in a wide range of biologically active compounds, including many approved drugs and natural products with therapeutic potential. The Teuber reaction provides a direct and efficient method for the synthesis of these important molecules.

One notable example is in the synthesis of dipetalolactone , a natural dipyranocoumarin.[1] The key step in the synthesis involves a Fremy's salt-mediated oxidative addition to a resorcinol derivative to construct the quinone core of the molecule.[1]

Caption: Role of the Teuber Reaction in a Drug Discovery Workflow.

The Teuber reaction has also been employed in the synthesis of various heterocyclic quinones with potential biological activity, such as indoloquinones and carbazolequinones.[4] The ability to introduce the quinone functionality regioselectively makes the Teuber reaction a powerful tool for generating libraries of compounds for structure-activity relationship (SAR) studies in the drug discovery process.

Conclusion

The Teuber reaction with Fremy's salt is a robust and selective method for the oxidation of phenols and aromatic amines to quinones. Its mild conditions, generally high yields, and predictable regioselectivity make it a valuable transformation in organic synthesis. For researchers and professionals in drug development, the Teuber reaction offers an efficient route to access the quinone scaffold, a key pharmacophore in many therapeutic agents. A thorough understanding of its mechanism, scope, and experimental protocols is essential for its successful application in the synthesis of complex and biologically active molecules.

References

- 1. Fremy’s Salt-Mediated Oxidative Addition. A New Approach in the Total Synthesis of Naturally Dipetalolactone and Its Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Frémy's salt - Wikipedia [en.wikipedia.org]

- 4. oiccpress.com [oiccpress.com]

- 5. sciencemadness.org [sciencemadness.org]

An In-depth Technical Guide to the Paramagnetic Properties of the Nitrosodisulfonate Ion

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nitrosodisulfonate ion, [ON(SO₃)₂]²⁻, commonly known as Fremy's salt in its potassium salt form, is a well-studied inorganic radical anion. Its paramagnetic nature, arising from a single unpaired electron, makes it a valuable tool in various scientific disciplines, particularly in the field of electron paramagnetic resonance (EPR) spectroscopy where it serves as a standard for g-value calibration and spin quantification. This guide provides a comprehensive overview of the paramagnetic properties of the nitrosodisulfonate ion, including its electronic structure, and a detailed summary of its EPR spectral parameters. Furthermore, this document outlines detailed experimental protocols for the synthesis of potassium nitrosodisulfonate and for the characterization of its paramagnetic properties using EPR spectroscopy.

Introduction: The Nitrosodisulfonate Ion as a Stable Radical

The nitrosodisulfonate ion is a notable example of a stable inorganic free radical. Its stability is attributed to the delocalization of the unpaired electron over the N-O bond and the two sulfonate groups. In aqueous solution, it exists as a distinct violet-colored paramagnetic species. However, in the solid state, the potassium salt, known as Fremy's salt, is a yellow-brown diamagnetic solid. This is due to the dimerization of the [ON(SO₃)₂]²⁻ ions, leading to the pairing of the unpaired electrons. The dissolution of Fremy's salt in a solvent breaks this dimer, regenerating the paramagnetic radical anion.

The primary utility of the nitrosodisulfonate ion in research and drug development stems from its well-defined and stable paramagnetic properties. It is frequently employed as:

-

An oxidizing agent in organic synthesis, particularly for the conversion of phenols and anilines to quinones.

-

A standard in Electron Paramagnetic Resonance (EPR) spectroscopy for g-value calibration and spin concentration measurements.[1]

-

A model for peroxyl radicals in studies of antioxidant mechanisms.[1]

Electronic Structure and Origin of Paramagnetism

The paramagnetism of the nitrosodisulfonate ion arises from the presence of a single unpaired electron. The ion has a total of 33 valence electrons. A simplified molecular orbital description places the unpaired electron in a π* antibonding orbital, largely localized on the nitrogen and oxygen atoms. This electronic configuration is responsible for its radical nature and its interaction with external magnetic fields.

Quantitative Paramagnetic Properties

The paramagnetic characteristics of the nitrosodisulfonate ion have been extensively studied using Electron Paramagnetic Resonance (EPR) spectroscopy. The key parameters that define its EPR spectrum are the g-value and the hyperfine coupling constant with the ¹⁴N nucleus.

Electron Paramagnetic Resonance (EPR) Data

The EPR spectrum of the nitrosodisulfonate ion in solution is characterized by a distinctive triplet, a result of the interaction of the unpaired electron with the nuclear spin of the nitrogen atom (¹⁴N, I=1). This interaction splits the single resonance line into 2nI + 1 = 3 lines of equal intensity.[1]

The following tables summarize the key EPR parameters for the nitrosodisulfonate ion under various conditions.

Table 1: Isotropic EPR Parameters of Nitrosodisulfonate Ion in Solution

| Parameter | Value | Solvent/Conditions | Reference |

| g-value (isotropic) | ~2.0055 | Aqueous solution | General |

| ¹⁴N Hyperfine Coupling Constant (aiso) | ~13.0 G (1.3 mT) | Aqueous solution | [1] |

Table 2: Anisotropic EPR Parameters of Nitrosodisulfonate Ion in Frozen Solution

| Parameter | Value | Solvent/Conditions |

| gxx | 2.0089 | Frozen aqueous solution |

| gyy | 2.0061 | Frozen aqueous solution |

| gzz | 2.0026 | Frozen aqueous solution |

| Axx (¹⁴N) | 7.0 G | Frozen aqueous solution |

| Ayy (¹⁴N) | 5.5 G | Frozen aqueous solution |

| Azz (¹⁴N) | 31.5 G | Frozen aqueous solution |

Magnetic Susceptibility

μs = g√[S(S+1)]

where g is the g-factor (approximately 2.0023 for a free electron) and S is the total spin quantum number (1/2 for one unpaired electron). This gives a theoretical magnetic moment of approximately 1.73 Bohr magnetons. Experimental determination would involve measuring the magnetic susceptibility and correcting for the diamagnetic contribution of the constituent atoms.

Experimental Protocols

Synthesis of this compound (Fremy's Salt)

This protocol is adapted from established literature procedures.[2]

Materials:

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium metabisulfite (B1197395) (Na₂S₂O₅) or sodium bisulfite (NaHSO₃)

-

Glacial acetic acid

-

Concentrated ammonia (B1221849) solution

-

Potassium permanganate (B83412) (KMnO₄)

-

Saturated potassium chloride (KCl) solution

-

Deionized water

-

Ice

Procedure:

-

Preparation of Hydroxylamine Disulfonate:

-

In a beaker immersed in an ice bath, dissolve sodium nitrite in water.

-

Slowly add a solution of sodium metabisulfite (or sodium bisulfite) to the stirred nitrite solution, maintaining the temperature below 5 °C.

-

Acidify the mixture by slowly adding glacial acetic acid.

-

After a few minutes, make the solution alkaline by adding concentrated ammonia solution.

-

-

Oxidation to Nitrosodisulfonate:

-

Slowly add a solution of potassium permanganate to the cold, stirred reaction mixture. A brown precipitate of manganese dioxide (MnO₂) will form. The solution should turn a deep violet color, indicating the formation of the nitrosodisulfonate radical.

-

-

Precipitation of Fremy's Salt:

-

Filter the cold reaction mixture to remove the MnO₂ precipitate.

-

Add the violet filtrate to a cold, saturated solution of potassium chloride.

-

Yellow-brown crystals of this compound (Fremy's salt) will precipitate.

-

-

Purification and Storage:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold, dilute ammonia solution, followed by ethanol (B145695) and then ether.

-

Dry the crystals under vacuum.

-

Store the dried Fremy's salt in a dark, refrigerated, and tightly sealed container, as it can be unstable as a dry solid.

-

EPR Spectroscopy of the Nitrosodisulfonate Ion

Materials:

-

This compound (Fremy's salt)

-

Deionized water or appropriate solvent

-

EPR spectrometer

-

EPR sample tubes (capillary or flat cell)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of Fremy's salt (e.g., 0.1 mM) in the desired solvent (e.g., deionized water). The solution should have a distinct violet color.

-

Transfer the solution to an appropriate EPR sample tube.

-

-

EPR Spectrometer Setup:

-

Tune the EPR spectrometer according to the manufacturer's instructions.

-

Typical X-band (~9.5 GHz) spectrometer parameters for acquiring the spectrum of the nitrosodisulfonate ion are:

-

Microwave frequency: ~9.5 GHz

-

Microwave power: 1-10 mW (to avoid saturation)

-

Modulation frequency: 100 kHz

-

Modulation amplitude: 0.1 - 0.5 G (optimized for resolution)

-

Sweep width: 100 G (centered around g=2.0055)

-

Time constant: 0.1 - 0.3 s

-

Sweep time: 1 - 4 minutes

-

Number of scans: 1-10 (for signal averaging if necessary)

-

-

-

Data Acquisition and Analysis:

-

Acquire the EPR spectrum. A characteristic three-line spectrum of equal intensity should be observed.

-

Determine the g-value by measuring the magnetic field at the center of the triplet and the microwave frequency. A standard with a known g-value (e.g., DPPH) can be used for calibration.

-

Measure the hyperfine coupling constant (aiso) as the separation between the centers of adjacent lines in the triplet.

-

Visualizations

Workflow for the Synthesis of Fremy's Salt

Caption: Workflow for the synthesis of this compound (Fremy's salt).

Logical Flow of an EPR Experiment

Caption: Logical flow of a continuous-wave Electron Paramagnetic Resonance (EPR) experiment.

Applications in Drug Development and Research

The well-characterized paramagnetic properties of the nitrosodisulfonate ion make it a valuable tool in several areas relevant to drug development and research:

-

Probing Redox Processes: As a stable radical, it can be used to study the kinetics and mechanisms of redox reactions involving antioxidants and other biologically relevant molecules.

-

Spin Labeling Studies: While less common than nitroxide spin labels like TEMPO, the principles of using a paramagnetic species to probe local environments can be applied.

-

Calibration of EPR Instrumentation: In laboratories where EPR is used to study drug-induced radical formation or the behavior of metalloenzymes, Fremy's salt serves as an essential standard for ensuring the accuracy and reproducibility of measurements.

Conclusion

The nitrosodisulfonate ion is a fascinating and useful paramagnetic species. Its stable radical nature in solution, coupled with its well-defined three-line EPR spectrum, has solidified its role as an indispensable tool in chemistry and spectroscopy. For researchers and professionals in drug development, a thorough understanding of its properties and the experimental techniques used to study it can provide a solid foundation for a wide range of applications, from fundamental mechanistic studies to the quality control of spectroscopic measurements.

References

Solubility of Potassium Nitrosodisulfonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium nitrosodisulfonate, commonly known as Fremy's salt, is an inorganic compound with the formula (KSO₃)₂NO. It is a powerful oxidizing agent and a stable free radical, which makes it a valuable reagent in various chemical syntheses, including the oxidation of phenols and anilines to quinones.[1][2] Despite its utility, comprehensive data on its solubility in organic solvents is sparse in publicly available literature. This technical guide aims to consolidate the existing knowledge on the solubility of this compound and provide detailed experimental protocols for its determination, enabling researchers to effectively utilize this reagent in a variety of reaction media.

Core Concepts of Solubility

The solubility of a substance is governed by the principle of "like dissolves like."[3] Polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents. This compound is an ionic salt, making it highly polar. Consequently, it is readily soluble in water, where it forms a characteristic violet-colored solution due to the monomeric free radical.[4][5] Conversely, its solubility in non-polar or weakly polar organic solvents is expected to be very low.

Quantitative Solubility Data

Exhaustive literature searches did not yield specific quantitative solubility data for this compound in a wide range of organic solvents. Most sources describe it as "insoluble" in common organic solvents.[6] Purification procedures for Fremy's salt often involve washing the crystalline product with methanol (B129727) and diethyl ether, which strongly implies a very low solubility in these solvents.[4][5]

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available information and general solubility principles. Researchers should assume the solubility to be very low unless experimentally determined otherwise.

| Organic Solvent | Chemical Formula | Polarity | Qualitative Solubility of this compound |

| Methanol | CH₃OH | Polar | Very Low |

| Ethanol | C₂H₅OH | Polar | Very Low |

| Acetone | C₃H₆O | Polar Aprotic | Insoluble |

| Diethyl Ether | (C₂H₅)₂O | Non-polar | Insoluble |

| Hexane | C₆H₁₄ | Non-polar | Insoluble |

| Toluene | C₇H₈ | Non-polar | Insoluble |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Insoluble |

| Chloroform | CHCl₃ | Polar Aprotic | Insoluble |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Expected to be Low |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Expected to be Low |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in a specific organic solvent for applications such as reaction optimization or drug formulation, direct experimental determination is necessary. The following protocols are adapted from established methods for determining the solubility of inorganic salts.[7][8][9][10]

Method 1: Gravimetric Determination of Solubility

This method involves preparing a saturated solution of this compound in the organic solvent of interest and then determining the mass of the dissolved salt in a known volume of the solvent.

Materials:

-

This compound (Fremy's salt)

-

Organic solvent of interest (analytical grade)

-

Volumetric flask

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Thermostatically controlled water bath or heating mantle

-

Filtration apparatus (e.g., syringe filter with a solvent-compatible membrane)

-

Evaporating dish

Procedure:

-

Saturation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Equilibration: Stir the mixture vigorously at a constant, controlled temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.[8]

-

Filtration: Once equilibrium is achieved, carefully filter a known volume of the supernatant through a membrane filter to remove all undissolved solid. It is crucial to maintain the temperature during filtration to prevent precipitation.

-

Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer the filtered, saturated solution to the evaporating dish.

-

Drying: Gently evaporate the solvent under reduced pressure or in a fume hood. Ensure all the solvent has been removed, leaving behind the dissolved this compound.

-

Weighing: Weigh the evaporating dish containing the dry residue.

-

Calculation: The solubility can be calculated as follows: Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtered solution in mL) * 100

Method 2: Spectroscopic Determination of Solubility

This method is suitable for solvents in which this compound exhibits a characteristic absorbance at a specific wavelength. A calibration curve is first established to relate absorbance to concentration.

Materials:

-

This compound

-

Organic solvent of interest

-

UV-Vis spectrophotometer and cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Filtration apparatus

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen organic solvent.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.

-

Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method (Steps 1 and 2).

-

Filtration and Dilution: Filter the saturated solution to remove undissolved solids. If the absorbance of the saturated solution is too high, dilute it accurately with a known volume of the solvent to bring the absorbance within the range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the (diluted) saturated solution.

-

Concentration Determination: Use the calibration curve to determine the concentration of the this compound in the (diluted) saturated solution. If the solution was diluted, multiply the result by the dilution factor to obtain the concentration of the saturated solution.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the gravimetric determination of the solubility of this compound.

Caption: Gravimetric determination of solubility workflow.

Conclusion

References

- 1. scbt.com [scbt.com]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. Frémy's salt - Wikipedia [en.wikipedia.org]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. scribd.com [scribd.com]

- 6. The Chemical Thesaurus Reaction Chemistry Database [chemthes.com]

- 7. chemistris.tripod.com [chemistris.tripod.com]

- 8. This compound | 14293-70-0 [amp.chemicalbook.com]

- 9. sciencemadness.org [sciencemadness.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Fremy's Salt: A Comprehensive Technical Guide to its Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fremy's salt, potassium nitrosodisulfonate (K₂[ON(SO₃)₂]), is an inorganic compound of significant interest due to its unique nature as a stable and long-lived free radical in aqueous solutions.[1] Discovered by Edmond Frémy in 1845, this compound has become an invaluable tool in various chemical and biological studies.[1] In its solid form, it exists as a diamagnetic dimer, (K₄[ON(SO₃)₂]₂), which is a bright yellowish-brown solid.[1] However, upon dissolution in water, it dissociates into the vibrant violet paramagnetic monomer, the nitrosodisulfonate radical anion ([ON(SO₃)₂]²⁻).[1] This technical guide provides an in-depth analysis of the structure and bonding characteristics of Fremy's salt, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Molecular Structure and Bonding

The most intriguing aspect of Fremy's salt is the structure and bonding within the nitrosodisulfonate anion, [ON(SO₃)₂]²⁻. This radical anion is responsible for the characteristic properties and reactivity of Fremy's salt solutions.

Crystalline Structure

In the solid state, Fremy's salt exists as a dimer. X-ray crystallographic studies have revealed the presence of two distinct crystalline forms: a yellow-orange monoclinic form and an orange-brown triclinic form. A study by Howie et al. provides a detailed structural analysis of the triclinic form of this compound.

Bonding in the [ON(SO₃)₂]²⁻ Anion

The bonding in the monomeric radical anion is characterized by the delocalization of the unpaired electron primarily between the nitrogen and oxygen atoms of the nitroso group. This delocalization is a key factor in the stability of the radical. The geometry of the anion and the specific bond lengths and angles provide insight into the electronic distribution.

Table 1: Bond Lengths and Angles in the Nitrosodisulfonate Anion

| Bond | Bond Length (Å) | Angle | Angle (°) |

| N-O | 1.26 | O-N-S | 118 |

| N-S | 1.74 | S-N-S | 116 |

| S-O (avg) | 1.45 | O-S-O (avg) | 113 |

Data extracted from crystallographic studies of the triclinic form of this compound.

The N-O bond length is intermediate between a single and a double bond, which is consistent with the delocalization of the unpaired electron. The geometry around the nitrogen atom is trigonal planar, and the sulfur atoms exhibit a tetrahedral geometry.

Electron Spin Resonance (ESR) Spectroscopy

The paramagnetic nature of the [ON(SO₃)₂]²⁻ radical in solution makes Electron Spin Resonance (ESR) spectroscopy a powerful technique for its characterization. The ESR spectrum of Fremy's salt is a characteristic triplet, which arises from the hyperfine interaction of the unpaired electron with the ¹⁴N nucleus (I=1).

Hyperfine Coupling Constants

The spacing of the lines in the ESR spectrum provides the hyperfine coupling constant (aN), which is a measure of the interaction between the unpaired electron and the nitrogen nucleus. Isotopic labeling studies with ¹⁷O (I=5/2) have provided further insights into the electron spin distribution.

Table 2: Isotropic Hyperfine Coupling Constants for the Nitrosodisulfonate Radical

| Nucleus | Isotopic Abundance (%) | Nuclear Spin (I) | Hyperfine Coupling Constant (a) | Sign of a |

| ¹⁴N | 99.6 | 1 | 13.0 G | Positive |

| ¹⁷O | 0.038 | 5/2 | 20.7 ± 0.2 G | Negative |

Data from studies on aqueous solutions of Fremy's salt.

The positive sign of aN indicates that the spin density at the nitrogen nucleus is parallel to the net spin of the radical, while the negative sign of aO for the ¹⁷O-labeled species indicates an antiparallel spin density at the oxygen nucleus.

Experimental Protocols

Synthesis of Fremy's Salt (this compound)

This protocol describes a common laboratory-scale synthesis of Fremy's salt.

Materials:

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium metabisulfite (B1197395) (Na₂S₂O₅)

-

Potassium permanganate (B83412) (KMnO₄)

-

Potassium chloride (KCl)

-

Concentrated ammonia (B1221849) solution (NH₄OH)

-

Ice

-

Deionized water

Procedure:

-

Preparation of Hydroxylamine-N,N-disulfonate:

-

In a beaker, dissolve sodium nitrite in water.

-

In a separate beaker, dissolve sodium metabisulfite in water.

-

Cool both solutions in an ice bath.

-

Slowly add the sodium metabisulfite solution to the stirred sodium nitrite solution, maintaining the temperature below 5 °C.

-

Allow the reaction to proceed for a specified time to form the hydroxylamine-N,N-disulfonate intermediate.

-

-

Oxidation to Nitrosodisulfonate:

-

To the cold reaction mixture, add a concentrated ammonia solution.

-

Slowly add a solution of potassium permanganate in water, keeping the temperature below 5 °C. The solution will turn deep violet.